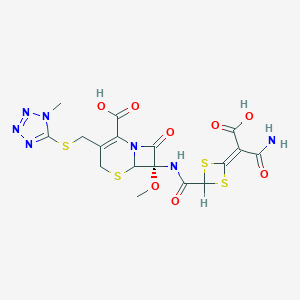

Cefotetan

描述

头孢替坦是一种半合成的头霉素类抗生素,用于预防和治疗各种细菌感染。 它通常与第二代头孢菌素类抗生素归为一类,具有广谱抗菌活性,包括对厌氧菌的活性 . 头孢替坦静脉注射或肌内注射,对多种β-内酰胺酶具有高度抗性 .

作用机制

头孢替坦的杀菌作用是由于它能抑制细胞壁合成。头孢替坦与细菌的青霉素结合蛋白结合并抑制其活性,而青霉素结合蛋白是细胞壁生物合成的必需蛋白。 这种抑制会导致细菌细胞壁减弱,最终导致细胞裂解和死亡 .

与相似化合物的比较

头孢替坦经常与其他头孢菌素类抗生素以及相关抗生素进行比较:

头孢噻肟: 另一种第二代头孢菌素,具有类似的抗菌谱,但对厌氧菌的活性较低。

头孢曲松: 第三代头孢菌素,具有更广谱的活性,但药代动力学特性不同。

头孢呋辛: 第二代头孢菌素,用途相似,但耐药性谱不同

生化分析

Biochemical Properties

Cefotetan plays a significant role in biochemical reactions. It binds and inhibits bacterial penicillin-binding proteins, which are crucial for cell wall biosynthesis . This interaction disrupts the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis .

Cellular Effects

This compound exerts various effects on cells and cellular processes. Its bactericidal action results from the inhibition of cell wall synthesis This impacts cell function by preventing the growth and multiplication of bacteria

Molecular Mechanism

The mechanism of action of this compound involves the inhibition of cell wall synthesis. It binds and inhibits the bacterial penicillin-binding proteins, which play a crucial role in cell wall biosynthesis . This binding interaction disrupts the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound exhibits a long serum half-life . No accumulation is seen after repeated doses, and no metabolite has been detected in either plasma or urine

Metabolic Pathways

This compound does not have any active metabolites . Small amounts (less than 7%) of this compound in plasma and urine may be converted to its tautomer, which has antimicrobial activity similar to the parent drug .

准备方法

头孢替坦的制备涉及多个合成路线和反应条件。一种方法包括在碱性条件下,用氯乙酰氯与起始原料 7-MAC 在有机溶剂中反应,得到中间体化合物。 然后,该中间体与 3,5-二硫代-4-异噻唑甲酸三钠盐反应生成头孢替坦 . 工业生产方法通常涉及类似步骤,但经过优化,以提高收率并降低成本 .

化学反应分析

头孢替坦会发生多种化学反应,包括:

氧化: 头孢替坦在特定条件下会被氧化,导致生成不同的氧化产物。

还原: 还原反应可以改变头孢替坦中的官能团,改变其化学性质。

这些反应中常用的试剂包括氧化剂、还原剂以及用于取代反应的各种亲核试剂。 形成的主要产物取决于所用试剂和具体的反应条件 .

科学研究应用

头孢替坦具有多种科学研究应用:

化学: 它被用作研究β-内酰胺酶耐药性和抗生素合成的模型化合物。

生物学: 头孢替坦被用于微生物学研究,以研究细菌耐药机制和新型抗生素的疗效。

相似化合物的比较

Cefotetan is often compared with other cephalosporins and related antibiotics:

Cefotaxime: Another second-generation cephalosporin with a similar antibacterial spectrum but less activity against anaerobes.

Ceftriaxone: A third-generation cephalosporin with a broader spectrum of activity but different pharmacokinetic properties.

Cefuroxime: A second-generation cephalosporin with similar uses but different resistance profiles

This compound’s unique feature is its additional anti-anaerobe coverage, which makes it particularly useful in treating mixed infections involving anaerobic bacteria .

属性

IUPAC Name |

(6R,7S)-7-[[4-(2-amino-1-carboxy-2-oxoethylidene)-1,3-dithietane-2-carbonyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N7O8S4/c1-23-16(20-21-22-23)34-4-5-3-33-15-17(32-2,14(31)24(15)7(5)11(29)30)19-9(26)13-35-12(36-13)6(8(18)25)10(27)28/h13,15H,3-4H2,1-2H3,(H2,18,25)(H,19,26)(H,27,28)(H,29,30)/t13?,15-,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRZNHPXWXCNNDU-RHBCBLIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)C4SC(=C(C(=O)N)C(=O)O)S4)OC)SC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@](C3=O)(NC(=O)C4SC(=C(C(=O)N)C(=O)O)S4)OC)SC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N7O8S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

74356-00-6 (di-hydrochloride salt) | |

| Record name | Cefotetan [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069712567 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1022762 | |

| Record name | Cefotetan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

575.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

The bactericidal action of cefotetan results from inhibition of cell wall synthesis by binding and inhibiting the bacterial penicillin binding proteins which help in the cell wall biosynthesis. | |

| Record name | Cefotetan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01330 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

69712-56-7 | |

| Record name | Cefotetan [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069712567 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cefotetan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01330 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cefotetan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cefotetan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.337 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CEFOTETAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48SPP0PA9Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of cefotetan?

A1: this compound exerts its antibacterial effect by binding to penicillin-binding proteins (PBPs) in bacteria, similar to other cephamycins. [] this compound shows the greatest affinity for PBP 3 in many Gram-negative bacteria and no affinity for PBP 2. [] This binding disrupts bacterial cell wall synthesis, ultimately leading to cell death.

Q2: Does this compound have any downstream effects on cellular signaling pathways?

A2: Research has shown that this compound can bind to the human protein Raf1 kinase inhibitory protein (RKIP). [] This binding inhibits RKIP's ability to regulate the Ras/Raf1/MEK/ERK signaling pathway, potentially leading to increased ERK phosphorylation. []

Q3: What is the molecular formula and weight of this compound?

A3: While the provided abstracts don't explicitly state the molecular formula and weight, they mention this compound disodium, which is the form commonly used in formulations. The molecular formula of this compound disodium is C17H15N6Na2O7S4, and its molecular weight is 578.55 g/mol.

Q4: How stable are this compound solutions for intravenous administration?

A4: Studies have shown that this compound disodium solutions stored in PVC minibags at 4°C lose 10% of their initial concentration within 15 days, while those stored at room temperature (23°C) experience the same loss within 4 days. []

Q5: What factors can affect the stability of this compound disodium?

A5: this compound disodium is sensitive to light, high temperature, high humidity, oxygen, and pH variations. []

Q6: How is this compound eliminated from the body?

A6: this compound is primarily eliminated via the kidneys. [] In individuals with normal renal function, approximately 74.5% to 88.4% of the administered dose is recovered in the urine within 24 hours. []

Q7: Does renal function affect the pharmacokinetics of this compound?

A7: Yes, this compound's elimination half-life increases with decreasing renal function. [, ] For instance, the half-life is around 3 hours in individuals with normal renal function but increases to approximately 13 hours in patients undergoing hemodialysis. []

Q8: How does the pharmacokinetic profile of this compound compare to cefoxitin?

A8: this compound has a longer half-life (176 minutes) compared to cefoxitin (49 minutes). [] This longer half-life allows for a less frequent dosing regimen of this compound (every 12 hours) compared to cefoxitin (every 6 hours). [, ]

Q9: Has this compound been studied in clinical trials for the prevention of surgical site infections (SSIs)?

A11: Yes, several clinical trials have investigated the efficacy of this compound for surgical prophylaxis. One study found that a single 2 g dose of this compound was as effective as a standard prophylactic regimen of cefoxitin in reducing SSIs after elective, open biliary tract surgery. [] Another study found a single dose of this compound to be as effective as multiple doses of cefoxitin in preventing SSIs following appendectomy for acute nonperforated appendicitis. []

Q10: What are the known mechanisms of resistance to this compound?

A13: Resistance to this compound can be mediated by beta-lactamases, particularly those produced by Enterobacter, Citrobacter, and Serratia species. [, , ] Some beta-lactamases, especially those of Richmond-Sykes type Ia and Id, can be induced by this compound. [, ]

Q11: Are there any reported adverse effects associated with this compound?

A15: this compound has been associated with several adverse effects, including hypoprothrombinemia, bleeding episodes, and hypersensitivity reactions like anaphylaxis. [, , , ] One study reported that 1.47% of patients receiving this compound developed an increase in prothrombin time. [] this compound-induced hemolytic anemia, a rare but potentially fatal adverse effect, has also been reported. [, , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![TERT-BUTYL N-[(2R)-1-IODO-3-PHENYLPROPAN-2-YL]CARBAMATE](/img/structure/B131688.png)

![methyl (2E)-3-[4-(benzyloxy)phenyl]prop-2-enoate](/img/structure/B131701.png)

![methyl (1S,3aS,3bS,9aR,9bS,11aS)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,6,9b,10,11-decahydroindeno[5,4-f]quinoline-1-carboxylate](/img/structure/B131703.png)